

Spectroscopic Characterization of 4-Nitrobenzohydrazide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Nitrobenzohydrazide

Cat. No.: B182513

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Nitrobenzohydrazide** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the experimental protocols for acquiring spectral data and provides an analysis of the key spectral features that confirm the molecular structure of **4-Nitrobenzohydrazide**.

Introduction

4-Nitrobenzohydrazide is a chemical compound that serves as a versatile building block in the synthesis of various biologically active molecules.^[1] Its structural confirmation is a critical step in any synthetic pathway, and spectroscopic methods such as NMR and IR are powerful tools for this purpose. This guide will detail the characteristic signals in ¹H NMR, ¹³C NMR, and FT-IR spectra that are indicative of the **4-Nitrobenzohydrazide** structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of **4-Nitrobenzohydrazide** is outlined below.

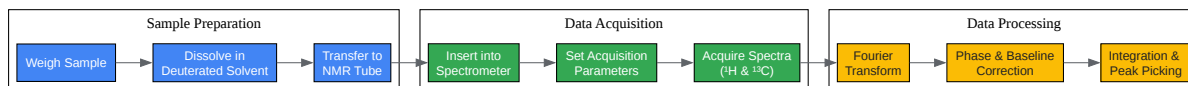
Sample Preparation:

- Weigh approximately 5-10 mg of dry **4-Nitrobenzohydrazide** powder.
- Dissolve the sample in 0.7-1.0 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform (CDCl $_3$), in a clean, dry vial. The choice of solvent is crucial as common laboratory solvents contain protons that would overwhelm the signals from the sample.[\[2\]](#)
- Ensure the sample is fully dissolved. If any solid particles remain, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.
- The final volume of the solution in the NMR tube should be sufficient to cover the detector, typically a depth of about 4-5 cm.

Instrumental Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR:
 - Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.
 - Pulse Width: A 90° pulse is standard.
- ^{13}C NMR:
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.[\[3\]](#)
 - Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[\[4\]](#)
 - Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

The following diagram illustrates the general workflow for NMR analysis:



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Diagram 1: Experimental workflow for NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4-Nitrobenzohydrazide**, a solid, can be obtained using the KBr pellet method or as a thin solid film.

KBr Pellet Method:

- Grind a small amount (1-2 mg) of **4-Nitrobenzohydrazide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Thin Solid Film Method:

- Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).
- Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
- Mount the salt plate in the sample holder of the spectrometer.

Instrumental Parameters:

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} is generally sufficient.
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample holder (or a clean salt plate/KBr pellet) should be collected and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Nitrobenzohydrazide** is expected to show signals corresponding to the aromatic protons and the hydrazide protons. The exact chemical shifts can vary slightly depending on the solvent used.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	~4.5 - 5.0	Singlet (broad)	2H
Aromatic H (ortho to -C=O)	~7.9 - 8.1	Doublet	2H
Aromatic H (ortho to -NO ₂)	~8.2 - 8.4	Doublet	2H
-NH-	~9.5 - 10.0	Singlet (broad)	1H

Note: The broadness of the -NH₂ and -NH- signals is due to quadrupole broadening and potential hydrogen bonding.

The downfield shift of the aromatic protons ortho to the nitro group is due to the strong electron-withdrawing nature of the nitro group, which deshields the adjacent protons.[\[5\]](#)

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum of **4-Nitrobenzohydrazide** will display signals for each unique carbon atom in the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
Aromatic C (ortho to $-\text{C}=\text{O}$)	~128 - 130
Aromatic C (ortho to $-\text{NO}_2$)	~123 - 125
Aromatic C (ipso to $-\text{C}=\text{O}$)	~135 - 138
Aromatic C (ipso to $-\text{NO}_2$)	~148 - 150
Carbonyl C ($-\text{C}=\text{O}$)	~165 - 170

The chemical shifts are influenced by the substituents on the aromatic ring. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded and appears at a lower field.^[5] Similarly, the carbonyl carbon also appears at a characteristic downfield position.^[3]

FT-IR Spectral Data

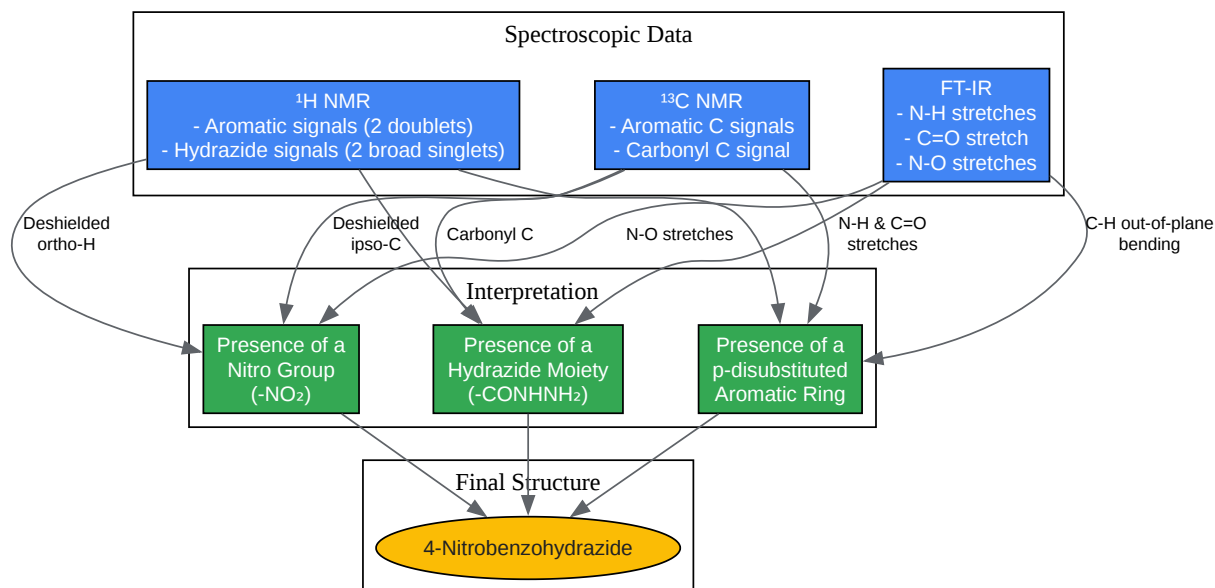
The FT-IR spectrum of **4-Nitrobenzohydrazide** provides valuable information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300 - 3400	N-H stretching (asymmetric & symmetric)	Hydrazide (-NH ₂)
~3200	N-H stretching	Hydrazide (-NH-)
3000 - 3100	C-H stretching	Aromatic
1640 - 1680	C=O stretching (Amide I)	Carbonyl
1580 - 1620	N-H bending	Hydrazide (-NH ₂)
1500 - 1550	N-O asymmetric stretching	Nitro (-NO ₂)
1340 - 1380	N-O symmetric stretching	Nitro (-NO ₂)
~1280	C-N stretching	
800 - 850	C-H out-of-plane bending	p-disubstituted aromatic

The presence of strong absorption bands for the N-H, C=O, and N-O stretching vibrations are key indicators for the confirmation of the **4-Nitrobenzohydrazide** structure.^[6]

Structural Elucidation Logic

The combined data from NMR and IR spectroscopy provides a comprehensive confirmation of the molecular structure of **4-Nitrobenzohydrazide**. The logical relationship between the spectral data and the deduced structure is illustrated below.



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